molecular formula C15H14N4O3S2 B11023684 methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11023684
M. Wt: 362.4 g/mol
InChI Key: MPGSAIRJCKDHAT-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of thiazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrrole intermediates, followed by their coupling under specific conditions.

    Thiazole Intermediate Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Pyrrole Intermediate Synthesis: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.

    Coupling Reaction: The final step involves coupling the thiazole and pyrrole intermediates through a carbonylation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, thiazole-containing compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Studies have demonstrated that derivatives of thiazoles and pyrroles possess cytotoxic effects against cancer cell lines. The compound's ability to inhibit cell proliferation makes it a candidate for further investigation in cancer therapy .

Medicinal Chemistry

Due to its unique structural features, methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is of significant interest in drug design. Its potential applications include:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Drugs : Formulation of compounds aimed at specific cancer types based on their mechanism of action.

Case Studies

Several studies have explored the biological activities of thiazole and pyrrole derivatives:

  • Thiazole Derivatives Against Cancer : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against prostate cancer cells .
  • Antimicrobial Screening : Research has shown that similar compounds can effectively inhibit the growth of various pathogenic bacteria .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor’s ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of thiazole and pyrrole rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Biological Activity

Methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex thiazole derivative with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole core, which is known for its diverse biological activities. The presence of both methyl and pyrrole groups enhances its pharmacological potential. The molecular formula is C13H14N4O2S2C_{13}H_{14}N_4O_2S_2 with a molecular weight of approximately 318.4 g/mol.

Biological Activity

1. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antitumor activity . The structure-activity relationship (SAR) analysis suggests that the thiazole ring's substitution pattern is crucial for enhancing cytotoxicity .

2. Antimicrobial Properties
Thiazole derivatives have shown promising antibacterial activity against Gram-positive bacteria. In a study evaluating various thiazole derivatives, the compound exhibited noteworthy antibacterial effects, particularly against Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

3. Anticonvulsant Effects
Thiazoles have also been explored for their anticonvulsant properties. Certain derivatives have been reported to eliminate tonic extensor phases in animal models, suggesting potential use in epilepsy treatment . The presence of the pyrrole group in this compound may contribute to its neuroprotective effects.

Case Studies

Case Study 1: Antitumor Efficacy
In a recent study, this compound was tested on various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that the compound inhibited cell proliferation significantly more than standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this thiazole derivative against clinical isolates of resistant bacteria. The compound showed effective inhibition at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Research Findings

Activity Type IC50 Value Target Cells/Bacteria Reference
Antitumor1.61 µg/mLA-431
Antimicrobial< 10 µg/mLStaphylococcus aureus
AnticonvulsantN/AAnimal models

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H14N4O3S2/c1-8-11(24-15(16-8)19-6-4-5-7-19)12(20)18-14-17-10(9(2)23-14)13(21)22-3/h4-7H,1-3H3,(H,17,18,20)

InChI Key

MPGSAIRJCKDHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC

Origin of Product

United States

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